Landomycin A

Angucycline Structure‑Activity Relationship Breast Cancer

Landomycin A (LaA; CAS 130432-93-8; MW 1087.175 g mol⁻¹; C₅₅H₇₄O₂₂) is the principal hexasaccharide member of the landomycin subgroup within the angucycline family of aromatic polyketide antibiotics. Produced exclusively by Streptomyces cyanogenus S136, LaA bears the longest deoxysugar chain identified among angucyclines—a repeating D‑olivose–D‑olivose–L‑rhodinose trisaccharide unit assembled as a hexasaccharide—attached to a benz[a]anthraquinone aglycone.

Molecular Formula C55H74O22
Molecular Weight 1087.2 g/mol
Cat. No. B1199108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLandomycin A
Synonymslandomycin A
Molecular FormulaC55H74O22
Molecular Weight1087.2 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC2CC(OC(C2O)C)OC3C(OC(CC3O)OC4CCC(OC4C)OC5CC(OC(C5O)C)OC6C(OC(CC6O)OC7=C8C(=C(C=C7)O)C(=O)C9=C(C8=O)C(CC1=C9C(=CC(=C1)C)O)O)C)C)O
InChIInChI=1S/C55H74O22/c1-21-14-28-16-32(59)47-49(45(28)31(58)15-21)53(65)46-30(57)8-10-36(48(46)52(47)64)73-42-18-34(61)55(27(7)71-42)77-44-20-38(51(63)25(5)69-44)75-40-13-11-35(23(3)67-40)72-41-17-33(60)54(26(6)70-41)76-43-19-37(50(62)24(4)68-43)74-39-12-9-29(56)22(2)66-39/h8,10,14-15,22-27,29,32-35,37-44,50-51,54-63H,9,11-13,16-20H2,1-7H3
InChIKeyYMSZNAXJMXNNPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Landomycin A — Hexasaccharide Angucycline Antibiotic with Documented Pan-Cancer Cytotoxicity


Landomycin A (LaA; CAS 130432-93-8; MW 1087.175 g mol⁻¹; C₅₅H₇₄O₂₂) is the principal hexasaccharide member of the landomycin subgroup within the angucycline family of aromatic polyketide antibiotics [1]. Produced exclusively by Streptomyces cyanogenus S136, LaA bears the longest deoxysugar chain identified among angucyclines—a repeating D‑olivose–D‑olivose–L‑rhodinose trisaccharide unit assembled as a hexasaccharide—attached to a benz[a]anthraquinone aglycone [2]. Since its structural elucidation, LaA has been noted for potent antiproliferative activity across diverse cancer histotypes, with an unusual fingerprint in the NCI‑60 human tumor cell line panel, especially against prostate cancer lines [1][2].

Why Landomycin A Cannot Be Replaced by Shorter‑Chain Landomycin Congeners or Standard Anthracyclines


The cytotoxic potency of landomycins is fundamentally governed by the length and composition of their oligosaccharide chain [1]. Landomycin A, carrying a full hexasaccharide, exhibits balanced low‑micromolar IC₅₀ values across estrogen‑responsive (MCF‑7; 2.2 ± 0.1 μM) and estrogen‑refractory (MDA‑MB‑231; 2.0 ± 0.1 μM) breast cancer cell lines, whereas the disaccharide congener landomycin F loses all detectable activity against MCF‑7 cells [2]. Furthermore, LaA operates through a mechanism distinct from the clinical anthracycline doxorubicin—it inhibits DNA synthesis without direct DNA intercalation [3] and induces rapid reactive oxygen species (ROS) production coupled with glutathione depletion [4]—meaning that doxorubicin cannot recapitulate its pharmacological profile. These structure–activity and mechanistic divergences make simple interchange with shorter‑chain landomycins or standard anthracyclines scientifically indefensible.

Landomycin A — Quantitative Comparator Evidence for Scientific Selection and Procurement


Hexasaccharide Chain Length Confers Balanced Sub‑Micromolar Cytotoxicity Across Breast Cancer Subtypes, Lost in Shorter Congeners

Landomycin A (hexasaccharide) maintains complete, balanced activity against both MCF‑7 and MDA‑MB‑231 breast cancer cells, whereas the disaccharide landomycin F shows no detectable activity against MCF‑7 [1]. This loss of estrogen‑responsive cell‑line activity is directly attributable to shortening of the oligosaccharide chain, as demonstrated by systematic SAR data across the landomycin series [2].

Angucycline Structure‑Activity Relationship Breast Cancer

Five‑Fold Greater In Vitro Potency than Doxorubicin Against B16F10 Murine Melanoma

In a direct dose‑response comparison on B16F10 mouse melanoma cells, landomycin A exhibited an LC₅₀ of 2 μM, which is five times lower (i.e., more potent) than the LC₅₀ of 10 μM determined for doxorubicin in the same assay system [1]. This head‑to‑head data establishes a clear quantitative potency advantage for LaA in this melanoma model.

Melanoma Cytotoxicity Doxorubicin Comparator

Absence of Cardiotoxicity and Myelosuppression In Vivo at Pharmacologically Active Doses, Unlike Doxorubicin

In intact C57black/6 mice, landomycin A administered at 10 mg kg⁻¹ body weight produced no pathological changes, no mortality, and no general toxic symptoms [1]. Critically, the same study demonstrated that LaA effectively inhibited B16F10 melanoma growth in vivo without inducing the marked myelosuppressive effects or cardio‑ and hepatotoxicity that are characteristic of doxorubicin treatment [1].

In Vivo Toxicology Cardiotoxicity Myelosuppression

Non‑DNA‑Intercalating Mechanism with Rapid ROS Induction Distinguishes Landomycin A from Anthracyclines

Unlike the anthracycline doxorubicin, which exerts cytotoxicity primarily through DNA intercalation and topoisomerase II inhibition, landomycin A inhibits DNA synthesis without binding directly to DNA [1]. Instead, LaA triggers a rapid intracellular ROS burst—reaching 5.6‑fold above control levels in human T‑leukemia cells within 1 h of exposure [2]—and acts as a glutathione‑depleting agent through spontaneous Michael adduct formation with biothiols at its benz[a]anthraquinone moiety [3].

Mechanism of Action Reactive Oxygen Species Glutathione Depletion

Unique NCI‑60 Fingerprint with Prostate Cancer Selectivity and Sole‑Source Biosynthetic Constraint

Landomycin A has been extensively evaluated against the NCI‑60 human tumor cell line panel and shows particular activity against prostate cancer lines, a profile not recapitulated by shorter landomycins or aglycones [1]. The complete genome sequence of S. cyanogenus S136 confirms that this strain remains the only known natural producer of LaA, and the landomycin biosynthetic gene cluster is among the most thoroughly characterized angucycline clusters, offering a platform for combinatorial biosynthetic engineering [2][3].

NCI‑60 Panel Prostate Cancer Biosynthetic Gene Cluster

Landomycin A — Highest‑Impact Research Application Scenarios Based on Quantitative Evidence


In Vivo Oncology Studies Requiring a Non‑Cardiotoxic, Non‑Myelosuppressive Antitumor Agent

Landomycin A at 10 mg kg⁻¹ inhibits B16F10 melanoma growth in mice without causing the cardiotoxicity, myelosuppression, or hepatotoxicity characteristic of doxorubicin [1]. This property makes LaA particularly suitable for chronic‑dosing murine tumor models where doxorubicin’s cumulative toxicity would otherwise confound survival or quality‑of‑life endpoints.

Oxidative Stress and Glutathione Pathway Research in Cancer Cells

LaA induces a rapid 5.6‑fold increase in intracellular ROS in T‑leukemia cells within 1 h [2] and depletes reduced glutathione through spontaneous Michael adduct formation at the benz[a]anthraquinone moiety [3]. These features position LaA as a chemical probe for dissecting ROS‑dependent apoptosis and glutathione‑mediated chemoresistance mechanisms.

Prostate Cancer Drug Discovery Leveraging NCI‑60 Selectivity Data

Landomycin A has been specifically noted for its activity against prostate cancer lines within the NCI‑60 panel [4]. Drug‑discovery programs focused on prostate adenocarcinoma can use LaA as a benchmark compound with a validated, publicly available NCI‑60 COMPARE fingerprint for mechanism‑of‑action deconvolution.

Combinatorial Biosynthetic Engineering Using the Landomycin A Gene Cluster

The landomycin A biosynthetic gene cluster from S. cyanogenus S136 is one of the most thoroughly characterized angucycline clusters, with demonstrated tractability for glycosyltransferase over‑expression and transcriptional unbalancing to generate novel glycosylated analogs [5][6]. LaA serves as the parent scaffold for combinatorial biosynthesis programs aiming to diversify the oligosaccharide chain for SAR exploration.

Quote Request

Request a Quote for Landomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.